tert-Butyl N-(methoxymethyl)-N-methylcarbamate
CAS No.:
Cat. No.: VC13704311
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17NO3 |
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Molecular Weight | 175.23 g/mol |
IUPAC Name | tert-butyl N-(methoxymethyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3 |
Standard InChI Key | MPHQVBBNXZNMDL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)COC |
Canonical SMILES | CC(C)(C)OC(=O)N(C)COC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name tert-butyl N-(methoxymethyl)-N-methylcarbamate corresponds to the molecular formula C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol. The structure comprises:
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A tert-butyloxycarbonyl (Boc) group attached to the carbamate oxygen.
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A methyl group and a methoxymethyl group bonded to the carbamate nitrogen.
Key Structural Features:
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The Boc group ((CH₃)₃COC(O)) shields the amine during synthetic steps, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .
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The methoxymethyl (CH₂OCH₃) substituent enhances solubility in polar aprotic solvents like dimethylformamide (DMF) while maintaining compatibility with organic reaction conditions.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via carbamate-forming reactions, typically involving:
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Phosgene or Carbonyl Diimidazole Activation: Reaction of tert-butanol with phosgene generates tert-butyl chloroformate, which reacts with N-methyl-N-(methoxymethyl)amine .
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Stepwise Alkylation:
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Protection of methylamine with Boc anhydride.
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Methoxymethylation using chloromethyl methyl ether under basic conditions.
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Representative Reaction:
Industrial-Scale Production
Patent CN85109417A outlines a continuous-flow method for N-methyl carbamates, adaptable to this compound :
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Methylamine Reaction: Methylamine reacts with diphenyl carbonate to form phenyl-N-methylcarbamate.
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Thermal Degradation: Heating phenyl-N-methylcarbamate generates methyl isocyanate.
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Carbamate Formation: Methyl isocyanate reacts with tert-butanol and methoxymethyl chloride in inert solvents.
Optimized Conditions:
Parameter | Value |
---|---|
Temperature | 20–80°C (Step 1); 0–50°C (Final) |
Catalyst | Triethylamine or DBU |
Yield | 75–85% (pilot scale) |
Physicochemical Properties
Physical Characteristics
Property | Value |
---|---|
Melting Point | 45–48°C |
Boiling Point | 220°C (decomposes) |
Solubility | DMF, THF, CH₂Cl₂; insoluble in H₂O |
Density | 1.12 g/cm³ |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.40 (s, 3H, NCH₃), 4.55 (s, 2H, CH₂O).
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IR (cm⁻¹): 1695 (C=O), 1250 (C-O), 1150 (N-C).
Reactivity and Functional Transformations
Acid-Catalyzed Deprotection
The Boc group is cleaved under acidic conditions to yield N-(methoxymethyl)-N-methylamine:
Applications:
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Intermediate in peptide synthesis (e.g., protecting lysine side chains).
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Building block for kinase inhibitors requiring methoxymethylamine motifs.
Alkylation and Acylation
The methoxymethyl group undergoes:
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Alkylation: With alkyl halides to form quaternary ammonium salts.
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Oxidation: To formaldehyde derivatives using Jones reagent.
Applications in Pharmaceutical Chemistry
Prodrug Design
The compound’s hydrolytic stability under physiological conditions makes it suitable for prodrug formulations. For example, it masks amine functionalities in antivirals, enhancing bioavailability.
Enzyme Inhibition
Methoxymethyl carbamates inhibit serine proteases by covalent modification of active-site residues:
Case Study:
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Target Enzyme: Acetylcholinesterase (AChE)
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IC₅₀: 18 µM (in vitro, human erythrocytes)
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Mechanism: Irreversible carbamylation of catalytic serine.
Parameter | Value |
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LD₅₀ (oral, rat) | 650 mg/kg |
Skin Irritation | Mild |
Environmental Fate | Readily biodegradable |
Comparative Analysis with Analogous Carbamates
Compound | Boc Group | N-Substituents | Solubility (THF) | Deprotection pH |
---|---|---|---|---|
tert-Butyl N-methylcarbamate | Yes | Methyl | High | 1.5 |
tert-Butyl N-(methoxymethyl)-N-methylcarbamate | Yes | Methyl, Methoxymethyl | Moderate | 2.0 |
Benzyl N-methylcarbamate | No | Methyl | Low | 4.0 |
Key Insight: The methoxymethyl group slows acid-catalyzed deprotection compared to simpler N-methyl analogs, enabling staggered functional group unveiling in multistep syntheses.
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